molecular formula C10H11N5O4 B4337051 N-(5-methyl-3-isoxazolyl)-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide

N-(5-methyl-3-isoxazolyl)-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B4337051
M. Wt: 265.23 g/mol
InChI Key: OWBZPHADJPIFNI-UHFFFAOYSA-N
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Description

N-(5-methyl-3-isoxazolyl)-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features both isoxazole and pyrazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Properties

IUPAC Name

2-(3-methyl-4-nitropyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O4/c1-6-3-9(13-19-6)11-10(16)5-14-4-8(15(17)18)7(2)12-14/h3-4H,5H2,1-2H3,(H,11,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBZPHADJPIFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C=C(C(=N2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-3-isoxazolyl)-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Coupling Reaction: The final step involves coupling the isoxazole and pyrazole rings through an acetamide linkage. This can be achieved using reagents like acetic anhydride or acetyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-3-isoxazolyl)-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving isoxazole and pyrazole derivatives.

    Medicine: Potential therapeutic applications due to its bioactive heterocyclic rings.

    Industry: Use in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-methyl-3-isoxazolyl)-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with isoxazole and pyrazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The nitro group may also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-isoxazolyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
  • N-(5-methyl-3-isoxazolyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
  • N-(5-methyl-3-isoxazolyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide

Uniqueness

N-(5-methyl-3-isoxazolyl)-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the specific substitution pattern on the isoxazole and pyrazole rings, which can influence its chemical reactivity and biological activity. The presence of both methyl and nitro groups may enhance its potential as a bioactive compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methyl-3-isoxazolyl)-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-methyl-3-isoxazolyl)-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide

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